4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
Overview
Description
4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexafluoropropoxy group, a morpholinyl group, and a benzamide core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide typically involves multiple steps, including the introduction of the hexafluoropropoxy group and the morpholinyl group to the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid
- 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- Lufenuron
Uniqueness
4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F6N2O5/c23-20(21(24,25)22(26,27)28)35-17-5-1-14(2-6-17)19(32)29-15-3-7-16(8-4-15)34-13-18(31)30-9-11-33-12-10-30/h1-8,20H,9-13H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJNCBQHCRKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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